molecular formula C15H20N4O4S2 B12184628 Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate

Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate

Cat. No.: B12184628
M. Wt: 384.5 g/mol
InChI Key: CUDMHIPRKRUHOK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate (PubChem CID: 2815539) is a chemical compound with the molecular formula C16H22N4O4S2 . It features a piperazine core that is strategically modified with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a 2,1,3-benzothiadiazol-4-ylsulfonyl functional group on the other. The presence of the acid-sensitive Boc group is a critical structural feature, as it is widely used in synthetic organic and medicinal chemistry to protect amine functionalities during multi-step synthesis; this allows for selective deprotection under mild acidic conditions to generate the secondary amine for further derivatization . The benzothiadiazole sulfonyl moiety is an electron-deficient aromatic system that may confer unique electronic properties, making this compound a valuable synthetic intermediate or building block for the development of more complex molecules. Its primary research application is as a key precursor or intermediate in organic synthesis and drug discovery efforts, particularly for constructing compound libraries with piperazine and heterocyclic scaffolds. Researchers utilize this compound strictly as a building block in the exploration of new chemical entities. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-15(2,3)23-14(20)18-7-9-19(10-8-18)25(21,22)12-6-4-5-11-13(12)17-24-16-11/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDMHIPRKRUHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzothiadiazole

The benzothiadiazole ring undergoes sulfonation at the 4-position using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃). The reaction proceeds via electrophilic aromatic substitution, favored by the electron-deficient nature of the benzothiadiazole.

Reaction Conditions:

  • Reagent: Excess ClSO₃H (3–5 equivalents)

  • Solvent: Dichloromethane (DCM) or chlorobenzene

  • Temperature: 0–5°C (exothermic reaction)

  • Time: 2–4 hours

Mechanism:

  • Generation of the electrophilic SO₃H⁺ species.

  • Attack by the 4-position carbon of benzothiadiazole.

  • Quenching with HCl gas to form the sulfonyl chloride.

Challenges:

  • Over-sulfonation at adjacent positions.

  • Hydrolysis of the sulfonyl chloride to sulfonic acid if moisture is present.

Isolation and Characterization

The crude sulfonyl chloride is purified via vacuum distillation or recrystallization from non-polar solvents. Key analytical data:

PropertyValue/Observation
Melting Point 112–114°C (decomposes)
¹H NMR (CDCl₃) δ 8.45 (d, 1H), 7.95–7.75 (m, 2H)
FT-IR (cm⁻¹) 1370 (S=O asym), 1175 (S=O sym)

Coupling with Boc-Protected Piperazine

Reaction Optimization

The sulfonyl chloride reacts with tert-butyl piperazine-1-carboxylate under basic conditions to form the sulfonamide bond.

Standard Protocol:

  • Reagents:

    • Tert-butyl piperazine-1-carboxylate (1.0 equiv)

    • 2,1,3-Benzothiadiazole-4-sulfonyl chloride (1.2 equiv)

    • Triethylamine (TEA, 2.5 equiv) or N,N-diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature (RT)

  • Time: 12–24 hours

Mechanism:

  • Deprotonation of piperazine by TEA, forming a nucleophilic amine.

  • Attack on the electrophilic sulfur of the sulfonyl chloride.

  • Elimination of HCl, driven by the base.

Yield Optimization:

  • Excess Sulfonyl Chloride: 1.2–1.5 equivalents improves conversion.

  • Solvent Choice: DCM provides higher yields (85–90%) vs. THF (70–75%).

  • Moisture Control: Anhydrous conditions prevent hydrolysis.

Workup and Purification

  • Quenching: Dilute with ice-cold water to neutralize excess acid.

  • Extraction: DCM (3×) to recover the product.

  • Drying: Anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Column Chromatography: Silica gel, eluting with ethyl acetate/hexane (3:7).

    • Recrystallization: Ethanol/water mixture yields crystalline product.

Analytical Data:

PropertyValue/Observation
Molecular Weight 368.41 g/mol
¹H NMR (DMSO-d₆) δ 1.46 (s, 9H, Boc), 3.45–3.20 (m, 8H, piperazine), 8.05–7.80 (m, 3H, benzothiadiazole)
HPLC Purity >98% (C18 column, acetonitrile/water)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent describes accelerated coupling using microwave irradiation:

  • Conditions: 100°C, 30 minutes, DCM/DIPEA.

  • Yield: 88% vs. 72% for conventional heating.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables stepwise sulfonylation and Boc deprotection, though yields are lower (65–70%).

Scale-Up and Industrial Considerations

Key Challenges:

  • Cost of Sulfonyl Chloride: Benzothiadiazole sulfonation requires expensive reagents.

  • Waste Management: HCl gas neutralization and solvent recovery.

Process Improvements:

  • Continuous Flow Reactors: Minimize exothermic risks during sulfonation.

  • Catalytic Methods: N-heterocyclic carbenes (NHCs) reduce sulfonyl chloride stoichiometry .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Various substituted piperazine derivatives can be obtained.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

  • Molecular Formula : C17H22N4O3S2
  • Molecular Weight : 388.5 g/mol

The structure consists of a piperazine ring substituted with a benzothiadiazole moiety, which is known for its biological activity. The sulfonyl group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

GPR119 Agonism

One of the most significant applications of this compound is its role as an agonist for GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. Research has demonstrated that derivatives of this compound can enhance insulin secretion in response to glucose levels, indicating potential use in managing type 2 diabetes mellitus (T2DM) .

Case Study : A study synthesized a series of piperazine derivatives that exhibited agonistic activity on GPR119. Among these, some compounds showed comparable or superior efficacy to established agonists like AR231453, suggesting their potential as therapeutic agents for T2DM .

Anticancer Activity

Compounds containing benzothiadiazole structures have been investigated for their anticancer properties. The sulfonamide functionality may contribute to this activity by interfering with cellular processes critical for cancer cell proliferation.

Research Findings : Studies have indicated that benzothiadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation . The incorporation of the tert-butyl piperazine framework may enhance the selectivity and potency of these compounds against tumor cells.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Sulfonamides are known for their broad-spectrum antimicrobial effects, which may extend to this derivative.

Experimental Evidence : In vitro studies have shown that derivatives similar to tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate exhibit significant antibacterial activity against various strains of bacteria . This suggests potential applications in developing new antimicrobial agents.

Data Tables

Application AreaDescriptionReferences
GPR119 AgonismEnhances insulin secretion; potential treatment for T2DM
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits cell cycle kinases
Antimicrobial ActivityExhibits significant antibacterial effects against various bacterial strains

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the tert-butyl ester group can improve its stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Aromatic Sulfonyl Substituents

Nitro/Amino-Substituted Phenyl Sulfonyl Derivatives
  • Example: tert-Butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate (): This compound undergoes reduction with Raney nickel and sodium borohydride to yield tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate (96% yield). The nitro group introduces reactivity for further functionalization but requires additional synthetic steps, increasing complexity .
  • Key Differences :
  • The nitro group increases redox sensitivity compared to the electron-deficient benzothiadiazole system.
  • The amino derivative may exhibit altered solubility and hydrogen-bonding capacity.
Fluorinated Aromatic Sulfonyl Derivatives
  • Example :
    • tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate ():

      Features a trifluoromethyl group, which enhances metabolic stability and lipophilicity. The aldehyde functionality allows for further conjugation, unlike the benzothiadiazole system .
Heterocyclic Sulfonyl Derivatives
  • The chloro and formyl groups offer sites for nucleophilic substitution or cross-coupling reactions .

Analogues with Non-Sulfonyl Substituents

Oxazolidinone Derivatives
  • Example: tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (): These derivatives degrade in simulated gastric fluid, indicating lower stability compared to the benzothiadiazole-sulfonyl analogue. The oxazolidinone ring may confer antibacterial activity but introduces hydrolytic liabilities .
Pyridine/Thiazole-Functionalized Derivatives
  • Example :
    • tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate ():

      Synthesized via Stille coupling, this compound leverages a thiazole-pyridine hybrid for kinase inhibition. The fluorine atom enhances binding affinity, similar to trifluoromethyl groups in fluorinated analogues .

Stability and Reactivity Comparisons

Compound Class Key Functional Groups Stability in SGF* Synthetic Complexity Key Applications
Benzothiadiazole-sulfonyl Benzothiadiazole, sulfonyl High Moderate Kinase inhibitors
Nitro/amino-phenyl sulfonyl Nitro, amino Moderate (nitro) High (reduction step) Prodrug intermediates
Fluorinated phenyl sulfonyl CF₃, formyl High Moderate Anticancer agents
Oxazolidinone derivatives Oxazolidinone, triazole Low High Antibacterial agents

*SGF: Simulated Gastric Fluid

Biological Activity

Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring, which is known for its diverse pharmacological properties. The incorporation of the benzothiadiazole moiety may enhance its biological efficacy. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N2O4S2C_{18}H_{24}N_2O_4S_2 with a molecular weight of 396.53 g/mol. The structure includes a piperazine ring substituted with a tert-butyl group and a sulfonyl-linked benzothiadiazole.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Enzyme Inhibition : Compounds containing piperazine rings are often studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : Some studies suggest that benzothiadiazole derivatives can exhibit significant antioxidant properties, potentially mitigating oxidative stress in cells.
  • Receptor Modulation : The sulfonamide group may enhance binding affinity to specific receptors, including muscarinic acetylcholine receptors, which are involved in cognitive function and memory.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits AChE with IC50 values in the low micromolar range.
Antioxidant EffectExhibits significant reduction in reactive oxygen species (ROS) levels.
Neuroprotective PropertiesProtects neuronal cells from apoptosis induced by Aβ peptides.

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes against amyloid-beta (Aβ) toxicity. The compound showed a reduction in TNF-α production and improved cell viability in the presence of Aβ peptides .
  • Anticancer Potential : A study investigated the effects of similar sulfonamide derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in various cancer cell types through the modulation of apoptotic pathways . Although specific data on this compound is limited, its structural analogs suggest potential anticancer activity.
  • Inflammation Reduction : Research has shown that benzothiadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound may also possess anti-inflammatory properties.

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine-1-carboxylate?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between boronate esters and halogenated heterocycles. For example:

  • Step 1 : Coupling of tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate with 2-bromo-1,3,4-thiadiazole using Pd catalysts (e.g., Pd(dba)₃ or XPhos Pd G2), sodium carbonate, and solvents like acetonitrile or toluene at 100°C .
  • Step 2 : Deprotection of the tert-butyl group using HCl in 1,4-dioxane to yield the free piperazine intermediate .
  • Step 3 : Further functionalization via nucleophilic substitution or coupling reactions (e.g., with spirocyclic amines) under reflux conditions . Yields range from 42% to 60% depending on catalyst efficiency and solvent choice .

Q. Which spectroscopic methods are employed to characterize this compound?

Key techniques include:

  • LCMS : To confirm molecular weight (e.g., observed m/z 348.1 [M+H]⁺ in Step 1 synthesis) .
  • ¹H/¹³C NMR : For structural elucidation. For example, aromatic protons in the benzothiadiazole ring appear at δ 8.5–9.2 ppm, while tert-butyl groups resonate at δ 1.48 ppm .
  • X-ray crystallography : Used to determine crystal packing and molecular conformation, as demonstrated for analogous piperazine derivatives .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for this compound?

Optimization strategies include:

  • Catalyst selection : XPhos Pd G2 improves yields (60%) compared to Pd(dba)₃ (42%) due to enhanced stability and reactivity .
  • Solvent systems : Acetonitrile facilitates higher yields than toluene/ethanol mixtures, likely due to better solubility of intermediates .
  • Temperature control : Reactions at 100°C for 16 hours achieve complete conversion, while lower temperatures result in incomplete coupling .

Q. What strategies mitigate low yields during the deprotection of the tert-butyl group?

  • Acid concentration : Use of 4M HCl in 1,4-dioxane ensures complete Boc removal without side reactions .
  • Purification : Trituration with ethyl acetate or chromatography on silica gel (gradient: 0–10% methanol in DCM) enhances purity .
  • Alternative acids : Trifluoroacetic acid (TFA) in dichloromethane may reduce hydrolysis of sensitive functional groups .

Q. How should researchers address variations in reaction yields when scaling up synthesis?

Key factors include:

  • Catalyst loading : Higher Pd catalyst ratios (5–10 mol%) improve consistency in large-scale reactions .
  • Mixing efficiency : Vigorous stirring prevents localized overheating, which can degrade intermediates.
  • Reagent purity : Impurities in boronate esters or halides reduce yields; pre-purification via silica gel chromatography is recommended .

Methodological and Contradiction Analysis

Q. How to resolve discrepancies in LCMS and NMR data during purity assessment?

  • Cross-validation : Combine LCMS (to detect low-level impurities) with ¹H NMR integration (to quantify major components).
  • Orthogonal methods : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to resolve co-eluting peaks .
  • Residual solvent analysis : Check for DMF or acetonitrile traces via ¹³C NMR, which may skew LCMS results .

Q. What are the implications of the compound’s crystal structure on its reactivity?

X-ray diffraction studies of analogous tert-butyl piperazine derivatives reveal:

  • Hydrogen bonding : Tert-butyl groups create hydrophobic pockets, reducing solubility in polar solvents .
  • Conformational rigidity : Piperazine rings adopt chair conformations, influencing steric accessibility during substitution reactions .

Biological and Mechanistic Studies

Q. How can researchers evaluate the biological activity of this compound?

  • Targeted assays : Screen against kinases or GPCRs using fluorescence polarization or radioligand binding assays, as done for related piperazine-based inhibitors .
  • Cellular studies : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
  • Metabolic stability : Use liver microsomes to predict in vivo half-life and guide structural modifications .

Q. What computational methods support mechanistic studies of its interactions?

  • Docking simulations : Model binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • DFT calculations : Predict reaction pathways for sulfonyl group substitutions, optimizing transition-state energies .

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